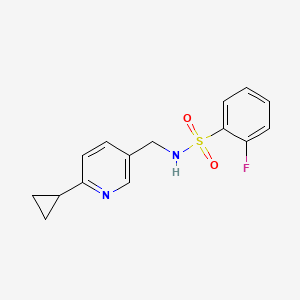

N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the cyclopropyl group, and the attachment of the benzenesulfonamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and benzene rings, the sulfonamide group, and the single fluorine atom. The cyclopropyl group would add some steric hindrance .Chemical Reactions Analysis

As an organic compound containing a pyridine ring and a sulfonamide group, this compound could participate in various chemical reactions. The pyridine ring, being aromatic, could undergo electrophilic substitution reactions. The sulfonamide group could be involved in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the aromatic rings, the sulfonamide group, and the fluorine atom would all influence its properties .Scientific Research Applications

Cyclooxygenase Inhibition

N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide derivatives have been studied for their role in inhibiting cyclooxygenase enzymes. A similar derivative, 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, was identified as a potent, highly selective, and orally active cyclooxygenase-2 (COX-2) inhibitor, beneficial for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

DNA Interaction and Anticancer Activity

Copper(II)-sulfonamide complexes involving N-sulfonamide derivatives have been shown to interact with DNA and exhibit anticancer properties. These complexes have been studied for their DNA binding, cleavage, genotoxicity, and their potential in treating cancer cells, suggesting a role for similar sulfonamide compounds in oncology research (González-Álvarez et al., 2013).

Structural Analysis and Potential API for Dementia

N-sulfonamide derivatives have also been investigated for their structural properties and potential as active pharmaceutical ingredients (API) for dementia treatment. A study on AND-1184, a compound with a similar structure, provided insights into its solid-state characteristics, crucial for its application in pharmaceuticals (Pawlak et al., 2021).

Role in Chemical Synthesis

Such compounds have also been utilized in facilitating chemical reactions. For instance, in the synthesis of fluorinated derivatives, compounds similar to this compound have been used to promote specific chemical transformations, illustrating their utility in organic chemistry and materials science (Jiang & Shi, 2009).

Anticancer and Radiosensitizing Agents

Derivatives containing the 4-methylbenzenesulfonamide moiety, similar to this compound, have been synthesized as anticancer compounds. They demonstrated cytotoxic activity against breast cancer cell lines and potential as radiosensitizing agents, suggesting their relevance in cancer therapy (Ghorab et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2S/c16-13-3-1-2-4-15(13)21(19,20)18-10-11-5-8-14(17-9-11)12-6-7-12/h1-5,8-9,12,18H,6-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXUUMSGMCRZQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2374562.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2374563.png)

![4-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2374567.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374568.png)

![8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374572.png)

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2374576.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2374580.png)

![2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2374583.png)